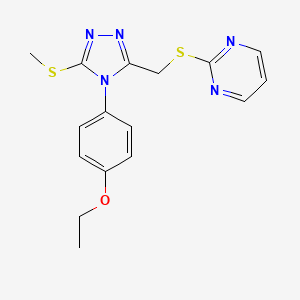

![molecular formula C16H15N5O4 B2505936 N-((8-etoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)benzo[d][1,3]dioxol-5-carboxamida CAS No. 2034598-63-3](/img/structure/B2505936.png)

N-((8-etoxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)benzo[d][1,3]dioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

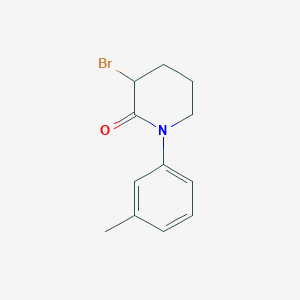

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.

The exact mass of the compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Este compuesto es parte de una serie de nuevos derivados de triazolo[4,3-a]pirazina que se han sintetizado y evaluado por su actividad antibacteriana . Algunos de estos compuestos han mostrado actividades antibacterianas moderadas a buenas contra cepas de Staphylococcus aureus Gram-positivas y Escherichia coli Gram-negativas . En particular, uno de los compuestos exhibió actividades antibacterianas superiores, que fueron comparables al agente antibacteriano de primera línea ampicilina .

Agentes Antimicrobianos

El compuesto es un heterociclo que contiene nitrógeno, una clase de compuestos que se encuentran ampliamente en productos naturales, fármacos sintéticos y materiales funcionales . Estos compuestos son la columna vertebral básica de muchos compuestos y fármacos fisiológicamente activos, y algunos compuestos heterocíclicos que contienen nitrógeno sintéticos se han convertido en fármacos populares .

Actividad Anticancerígena

El compuesto ha mostrado potencial como agente anticancerígeno. Uno de los derivados exhibió una excelente actividad antitumoral contra las líneas celulares de cáncer A549, MCF-7 y HeLa . También poseía una capacidad de inhibición de la cinasa c-Met superior a nivel nanomolar .

Agentes Antivirales

El compuesto es parte del andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, que tiene diversas actividades farmacológicas, incluida la actividad antiviral .

Inhibidores Enzimáticos

El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, del cual el compuesto es parte, se ha utilizado para desarrollar inhibidores enzimáticos . Estos incluyen inhibidores de la anhidrasa carbónica, inhibidores de la colinesterasa, inhibidores de la fosfatasa alcalina, actividad antilipasa e inhibidores de la aromatasa .

Agentes Antituberculosos

El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, del cual el compuesto es parte, se ha utilizado para desarrollar agentes antituberculosos .

Mecanismo De Acción

Target of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities and inhibit c-Met/VEGFR-2 kinases . These targets play crucial roles in bacterial growth and cancer cell proliferation, respectively.

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets (bacterial proteins or c-met/vegfr-2 kinases) to inhibit their functions, leading to antibacterial or anticancer effects .

Biochemical Pathways

Given its potential antibacterial and anticancer activities, it may affect pathways related to bacterial growth and cancer cell proliferation .

Result of Action

Based on the activities of similar compounds, it can be inferred that it may result in the inhibition of bacterial growth or cancer cell proliferation .

Análisis Bioquímico

Biochemical Properties

Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular function.

Cellular Effects

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins, such as c-Met and VEGFR-2 . This suggests that the compound may exert its effects at the molecular level through binding interactions with these proteins, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Similar compounds have been found to exhibit dose-dependent effects in animal studies .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing the compound’s localization or accumulation .

Subcellular Localization

Similar compounds have been found to localize to specific compartments or organelles within cells .

Propiedades

IUPAC Name |

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-2-23-16-14-20-19-13(21(14)6-5-17-16)8-18-15(22)10-3-4-11-12(7-10)25-9-24-11/h3-7H,2,8-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABGFICWKDHKSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

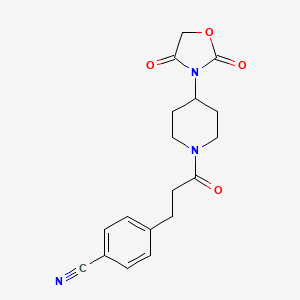

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)

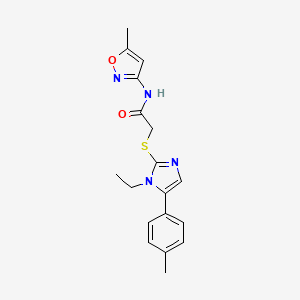

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)

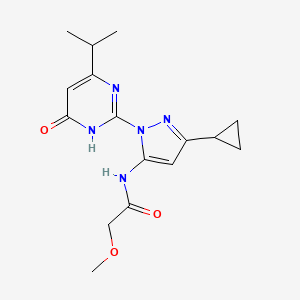

![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-ethyl-6-methylpyrimidine](/img/structure/B2505868.png)

![3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2505871.png)

![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2505873.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)